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Compound of Interest

Compound Name:
1-((Diiodomethyl)sulfonyl)-4-

methylbenzene

Cat. No.: B1209700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Diiodomethyl p-tolyl sulfone is an organosulfur compound with potential applications in various

fields, including as a biocide and antifungal agent. A thorough understanding of its chemical

structure and properties is paramount for its effective and safe utilization. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for the structural elucidation and

characterization of this molecule. This technical guide provides a summary of the predicted

spectroscopic data for Diiodomethyl p-tolyl sulfone, based on the analysis of analogous

compounds, and details the general experimental protocols for acquiring such data.

Chemical Structure:

IUPAC Name: 1-[(diiodomethyl)sulfonyl]-4-methylbenzene CAS Number: 20018-09-1[1]

Molecular Formula: C₈H₈I₂O₂S[1] Molecular Weight: 422.02 g/mol [1]

Predicted Spectroscopic Data
Disclaimer: Experimental spectroscopic data for Diiodomethyl p-tolyl sulfone is not readily

available in the public domain. The following data is predicted based on the known spectral
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characteristics of analogous compounds, such as p-tolyl methyl sulfone and other substituted

sulfones, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.8 - 8.0 Doublet 2H

Aromatic protons

ortho to the sulfonyl

group

~ 7.3 - 7.5 Doublet 2H

Aromatic protons

meta to the sulfonyl

group

~ 5.5 - 6.0 Singlet 1H
Methine proton (-

CHI₂)

~ 2.4 Singlet 3H Methyl protons (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for Diiodomethyl p-tolyl sulfone (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 145
Aromatic quaternary carbon attached to the

sulfonyl group

~ 135
Aromatic quaternary carbon attached to the

methyl group

~ 130 Aromatic CH carbons meta to the sulfonyl group

~ 128 Aromatic CH carbons ortho to the sulfonyl group

~ 30-40 Diiodomethyl carbon (-CHI₂)

~ 21 Methyl carbon (-CH₃)
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Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for Diiodomethyl p-tolyl sulfone

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2950 - 2850 Medium
Aliphatic C-H stretch (methyl

and methine)

~ 1600, 1480 Medium-Strong
Aromatic C=C skeletal

vibrations

~ 1320 - 1280 Strong Asymmetric SO₂ stretch

~ 1160 - 1120 Strong Symmetric SO₂ stretch

~ 820 Strong
p-disubstituted benzene C-H

out-of-plane bend

~ 700 - 600 Medium-Strong C-I stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Diiodomethyl p-tolyl sulfone

m/z Interpretation

422 [M]⁺, Molecular ion

295 [M - I]⁺

168 [M - I₂]⁺

155 [CH₃-Ph-SO₂]⁺

91 [C₇H₇]⁺, Tropylium ion

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
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A general protocol for obtaining NMR spectra of an organic compound like Diiodomethyl p-tolyl

sulfone is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in about

0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a

deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the solution. TMS provides a reference signal at 0 ppm.

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum.

Following this, acquire the ¹³C NMR spectrum. Standard pulse programs are used for both

experiments.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
For a solid sample such as Diiodomethyl p-tolyl sulfone, the following Attenuated Total

Reflectance (ATR) or KBr pellet method can be used:

ATR-IR:

Ensure the ATR crystal surface is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Record the spectrum.

Clean the crystal and anvil thoroughly after the measurement.

KBr Pellet:
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Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Place the powder in a pellet press and apply high pressure to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry (MS)
A general procedure for obtaining the mass spectrum of an organic compound is:

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1

µg/mL to 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of

these with water.

Ionization: Introduce the sample solution into the mass spectrometer. Common ionization

techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization

(ESI).

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio

(m/z) by the mass analyzer.

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualizations
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Sample Preparation

Spectroscopic Analysis Data Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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